1,2-Dithiolan-4-one, 3,5-dimethyl-

Description

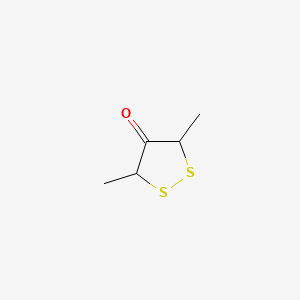

Structure

2D Structure

Properties

CAS No. |

122152-29-8 |

|---|---|

Molecular Formula |

C5H8OS2 |

Molecular Weight |

148.3 g/mol |

IUPAC Name |

3,5-dimethyldithiolan-4-one |

InChI |

InChI=1S/C5H8OS2/c1-3-5(6)4(2)8-7-3/h3-4H,1-2H3 |

InChI Key |

DYTKSLFUSUKZJN-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)C(SS1)C |

Origin of Product |

United States |

Foundational & Exploratory

synthesis and characterization of 3,5-dimethyl-1,2-dithiolan-4-one

An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Dimethyl-1,2-dithiolan-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a sulfur-containing heterocyclic compound. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a proposed synthetic pathway based on established chemical principles for analogous compounds. Furthermore, expected characterization data are compiled from analyses of structurally similar molecules. A potential biological signaling pathway relevant to this class of compounds is also discussed.

Physicochemical Properties

3,5-Dimethyl-1,2-dithiolan-4-one is an organosulfur compound with a five-membered ring containing a disulfide bond adjacent to a ketone. The presence of two stereocenters at positions 3 and 5 means the compound can exist as cis and trans diastereomers, each as a pair of enantiomers.

| Property | Value | Reference |

| Molecular Formula | C₅H₈OS₂ | [1] |

| Molecular Weight | 148.25 g/mol | [1] |

| IUPAC Name | 3,5-dimethyl-1,2-dithiolan-4-one | |

| Stereoisomers | cis-3,5-dimethyl-1,2-dithiolan-4-one, trans-3,5-dimethyl-1,2-dithiolan-4-one | [1] |

Proposed Synthesis

Experimental Protocol

Step 1: Synthesis of Pentane-2,4-dithiol

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pentane-2,4-dione (1 equivalent) in a suitable solvent such as ethanol.

-

Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise at 0 °C to reduce the ketone functionalities to hydroxyl groups, yielding pentane-2,4-diol.

-

The resulting diol can then be converted to a dithiol. A common method is to first convert the diol to a dihalide (e.g., using PBr₃) or a dimesylate (using mesyl chloride and a base like triethylamine).

-

The resulting intermediate is then reacted with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, to yield pentane-2,4-dithiol.

Step 2: Oxidative Cyclization to 3,5-Dimethyl-1,2-dithiolan-4-one

-

Dissolve the crude pentane-2,4-dithiol (1 equivalent) in a suitable solvent, such as dichloromethane or diethyl ether.

-

Add an oxidizing agent to facilitate the intramolecular disulfide bond formation. Mild oxidizing agents like iodine (I₂) with a base (e.g., triethylamine), or air oxidation catalyzed by a metal salt (e.g., FeCl₃), can be employed.[2]

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford 3,5-dimethyl-1,2-dithiolan-4-one as a mixture of cis and trans isomers.

Synthesis Workflow Diagram

Characterization

Detailed experimental spectra for 3,5-dimethyl-1,2-dithiolan-4-one are not widely published. The following tables summarize the expected spectroscopic data based on the analysis of structurally related compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the methyl protons and the methine protons on the dithiolane ring. The chemical shifts and coupling constants will differ for the cis and trans isomers.

| Expected ¹H NMR Data | |

| Proton | Expected Chemical Shift (ppm) |

| -CH₃ | 1.3 - 1.6 (doublet) |

| -CH-S- | 3.5 - 4.0 (multiplet) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display distinct signals for the methyl carbons, the methine carbons, and the carbonyl carbon.

| Expected ¹³C NMR Data | |

| Carbon | Expected Chemical Shift (ppm) |

| -CH₃ | 15 - 25 |

| -CH-S- | 45 - 60 |

| C=O | 200 - 215 |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.

| Expected Mass Spectrometry Data | |

| m/z | Assignment |

| 148 | [M]⁺ (Molecular Ion) |

| 120 | [M - CO]⁺ |

| 116 | [M - S]⁺ |

| 88 | [M - S₂]⁺ or [M - CO - S]⁺ |

| 73 | [CH₃-CH-S]⁺ |

| 45 | [CH₃-CH]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band for the carbonyl group and stretches corresponding to the carbon-sulfur bonds.

| Expected IR Data | |

| Wavenumber (cm⁻¹) | Assignment |

| ~2970 | C-H stretch (aliphatic) |

| ~1715 | C=O stretch (ketone)[3] |

| 600 - 700 | C-S stretch |

| 500 - 550 | S-S stretch |

Potential Biological Activity: The Keap1-Nrf2 Signaling Pathway

While no specific biological activity has been documented for 3,5-dimethyl-1,2-dithiolan-4-one, organosulfur compounds, particularly those with electrophilic centers or the ability to participate in redox cycling, are known to modulate cellular signaling pathways. One of the most important of these is the Keap1-Nrf2 pathway, a critical regulator of cellular defense against oxidative and electrophilic stress.[4][5][6]

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[5] Electrophilic compounds, including many organosulfur molecules, can react with reactive cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting its ability to bind Nrf2.[4]

As a result, newly synthesized Nrf2 is stabilized, accumulates, and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.[7][[“]] This leads to the transcription of genes encoding antioxidant proteins (e.g., heme oxygenase-1), detoxification enzymes (e.g., NAD(P)H:quinone oxidoreductase 1), and proteins involved in glutathione synthesis.[9]

Given its strained disulfide bond and adjacent ketone, 3,5-dimethyl-1,2-dithiolan-4-one may possess the electrophilicity required to interact with and activate the Keap1-Nrf2 pathway. This remains a hypothesis pending experimental validation.

Keap1-Nrf2 Signaling Pathway Diagram

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. researchgate.net [researchgate.net]

- 5. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulatory mechanisms controlling gene expression mediated by the antioxidant response element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of antioxidant response element in gene regulation - Consensus [consensus.app]

- 9. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

physical and chemical properties of 1,2-Dithiolan-4-one, 3,5-dimethyl-

An In-Depth Technical Guide to 3,5-dimethyl-1,2-dithiolan-4-one

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3,5-dimethyl-1,2-dithiolan-4-one. It is intended for researchers, scientists, and professionals in drug development who are interested in the characteristics and potential applications of this heterocyclic compound. Due to the limited availability of data for this specific molecule, information from closely related compounds and general principles of dithiolane chemistry are included to provide a broader context.

Chemical Identity and Physical Properties

3,5-dimethyl-1,2-dithiolan-4-one is a sulfur-containing heterocyclic organic compound. Its core structure is a five-membered ring containing a disulfide bond and a ketone functional group, with two methyl substituents at positions 3 and 5. The presence of two chiral centers at these positions means the compound can exist as cis and trans stereoisomers.[1][2]

Table 1: Physical and Chemical Properties of 3,5-dimethyl-1,2-dithiolan-4-one

| Property | Value | Source |

| Molecular Formula | C₅H₈OS₂ | [1][2] |

| Molecular Weight | 148.246 g/mol | [1][2] |

| Specific Gravity | 1.19400 @ 25.00 °C | [3] |

| Refractive Index | 1.55200 @ 20.00 °C | [3] |

| Boiling Point | 235.00 °C @ 760.00 mm Hg | [3] |

| Vapor Pressure | 0.052000 mmHg @ 25.00 °C (est.) | [3] |

| Flash Point | 211.00 °F TCC (99.70 °C) (est.) | [3] |

| logP (o/w) | 2.030 (est.) | [3] |

| Water Solubility | 10040 mg/L @ 25 °C (est.) | [3] |

Spectral Data

Experimental Protocols: A Proposed Synthetic Approach

A specific, detailed experimental protocol for the synthesis of 3,5-dimethyl-1,2-dithiolan-4-one is not explicitly documented in the reviewed literature. However, a general synthetic strategy for 1,2-dithiolanes can be proposed based on established methods for similar compounds, such as the synthesis of 1,2-dithiolanes from 1,3-diols.[3]

The following is a generalized, plausible protocol for the synthesis of 3,5-dimethyl-1,2-dithiolan-4-one:

Step 1: Synthesis of the Precursor Diol The synthesis would likely start from a readily available precursor that can be converted to 3,5-hexanediol-4-one.

Step 2: Conversion of Diol to Dithiol The diol would then be converted to the corresponding dithiol. A common method involves treating the diol with thiourea in the presence of a strong acid like hydrobromic acid, followed by alkaline hydrolysis.[3]

Step 3: Oxidative Cyclization The resulting dithiol can then undergo oxidative cyclization to form the 1,2-dithiolane ring. This is often achieved by air oxidation in a suitable solvent.[3]

Step 4: Purification The final product would require purification, likely through column chromatography on silica gel. It is noted that for similar methylated dithiolanes, separation of cis and trans isomers can be challenging.[3]

Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity or signaling pathways of 3,5-dimethyl-1,2-dithiolan-4-one. However, the broader class of 1,2-dithiolanes has been investigated for various biological effects.

-

Pesticidal Activity: Some nitrogen-containing 1,2-dithiolanes have shown acaricidal and insecticidal properties.[3]

-

Thioredoxin Reductase (TrxR) Inhibition: Derivatives of the related 1,2-dithiolane-4-carboxylic acid have been studied as potential inhibitors of Thioredoxin Reductase 1 (TrxR1), an enzyme often overexpressed in cancer cells. However, these studies concluded that the 1,2-dithiolane moiety by itself is not sufficient for significant inhibitory activity.[4]

-

General Pharmacological Properties: The 1,2-dithiole class of compounds, which are structurally related, have been reported to exhibit a range of pharmacological activities, including antitumor, antioxidant, and anti-HIV properties.[5]

Given the lack of specific data, the biological role of 3,5-dimethyl-1,2-dithiolan-4-one remains an area for future investigation.

Conclusion

3,5-dimethyl-1,2-dithiolan-4-one is a compound for which basic physical properties are known, but detailed experimental and biological data are scarce in the current scientific literature. The provided synthetic protocol is a generalized proposal based on established chemistry for related compounds and would require experimental validation. Future research is needed to fully characterize this molecule, including its spectral properties, and to explore its potential biological activities. The information on related dithiolane and dithiole compounds suggests that this chemical class can be a source of biologically active molecules, warranting further investigation into compounds like 3,5-dimethyl-1,2-dithiolan-4-one.

References

- 1. A multimodal pipeline using NMR spectroscopy and MALDI-TOF mass spectrometry imaging from the same tissue sample - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]

natural occurrence of 3,5-dimethyl-1,2-dithiolan-4-one in fruits

An In-Depth Technical Guide on the Natural Occurrence of 3,5-Dimethyl-1,2-dithiolan-4-one and Related Sulfur Compounds in Fruits

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of 3,5-dimethyl-1,2-dithiolan-4-one and structurally related sulfur-containing volatile compounds in fruits. While direct evidence for the presence of 3,5-dimethyl-1,2-dithiolan-4-one in fruits is currently not documented in scientific literature, this guide explores the occurrence of a closely related compound, 3,5-dimethyl-1,2,4-trithiolane, which has been identified in durian. This document details the analytical methodologies employed for the identification and quantification of these compounds, presents available quantitative data, and discusses the broader context of volatile sulfur compounds in fruits renowned for their potent aromas, such as durian and passion fruit. This guide is intended for researchers, scientists, and professionals in the fields of food science, natural product chemistry, and drug development.

Introduction: The Elusive Presence of 3,5-Dimethyl-1,2-dithiolan-4-one in Fruits

3,5-Dimethyl-1,2-dithiolan-4-one is a sulfur-containing heterocyclic compound known for its potent aroma profile. Despite the extensive research into the volatile composition of fruits, there is currently no direct scientific literature confirming the natural occurrence of 3,5-dimethyl-1,2-dithiolan-4-one in any fruit species. However, the study of fruit volatiles has revealed the presence of a diverse array of sulfur compounds, particularly in fruits with strong and complex aromas like durian and passion fruit.

A structurally similar compound, 3,5-dimethyl-1,2,4-trithiolane , has been identified as a key volatile component in durian (Durio zibethinus)[1][2]. This finding suggests that the biosynthetic pathways for such sulfur-containing heterocyclic compounds exist in certain fruits, leaving open the possibility that 3,5-dimethyl-1,2-dithiolan-4-one could be present as a minor, yet undetected, component.

This guide will focus on the confirmed presence of 3,5-dimethyl-1,2,4-trithiolane and other significant sulfur volatiles in fruits, providing a framework for future research that may lead to the identification of 3,5-dimethyl-1,2-dithiolan-4-one.

Quantitative Data on Sulfur-Containing Volatiles in Fruits

The following tables summarize the quantitative data available for key sulfur-containing volatile compounds identified in durian and passion fruit. These compounds are significant contributors to the characteristic aromas of these fruits.

Table 1: Concentration of Selected Volatile Sulfur Compounds in Durian (Durio zibethinus)

| Compound | Cultivar | Concentration (µg/kg) | Analytical Method | Reference |

| 3,5-Dimethyl-1,2,4-trithiolane (isomer 1) | Monthong | Present (not quantified) | SPME-GC-MS | [1] |

| 3,5-Dimethyl-1,2,4-trithiolane (isomer 2) | Monthong | Present (not quantified) | SPME-GC-MS | [1] |

| Diethyl disulfide | Monthong | Present (not quantified) | SPME-GC-MS | [1] |

| Diethyl trisulfide | Not specified | Present (not quantified) | Not specified | [2] |

| Ethanethiol | Not specified | Present (not quantified) | Not specified | [2] |

| 1-(Methylthio)-propane | Not specified | Present (not quantified) | Not specified | [2] |

Table 2: Concentration of Selected Volatile Sulfur Compounds in Yellow Passion Fruit (Passiflora edulis f. flavicarpa)

| Compound | Sample Type | Concentration (µg/kg) | Analytical Method | Reference |

| 3-Mercaptohexanol | Fresh Fruit | 1 - 10 | SDE-GC-FPD | [3] |

| 3-Mercaptohexyl acetate | Fresh Fruit | 10 - 50 | SDE-GC-FPD | [3] |

| 3-Mercaptohexyl butanoate | Fresh Fruit | 1 - 10 | SDE-GC-FPD | [3] |

| 3-(Methylthio)hexanol | Fresh Fruit | 50 - 200 | SDE-GC-FPD | [3] |

| 3-(Methylthio)hexyl acetate | Fresh Fruit | 1 - 10 | SDE-GC-FPD | [3] |

| Ethyl 3-(methylthio)propanoate | Commercial Juice | Present (not quantified) | SDE-GC-FPD | [3] |

Experimental Protocols for the Analysis of Sulfur Volatiles in Fruits

The identification and quantification of volatile sulfur compounds in fruits require sensitive and specific analytical techniques due to their low concentrations and the complexity of the fruit matrix. The following sections detail the common methodologies cited in the literature.

Sample Preparation and Volatile Extraction

Solid Phase Microextraction (SPME): This is a widely used, solvent-free technique for the extraction of volatile and semi-volatile compounds from the headspace of a sample.

-

Procedure:

-

A known weight of the fruit pulp is placed in a sealed vial.

-

The sample is often incubated at a specific temperature (e.g., 40-60°C) to promote the release of volatile compounds into the headspace.

-

An SPME fiber coated with a suitable stationary phase (e.g., PDMS/DVB) is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

-

The fiber is then retracted and introduced into the injection port of a gas chromatograph for thermal desorption and analysis[4].

-

Simultaneous Distillation-Extraction (SDE): This technique is used for the extraction of a broader range of volatile and semi-volatile compounds.

-

Procedure:

-

The fruit sample is homogenized and placed in a flask with water.

-

A solvent with a low boiling point (e.g., dichloromethane) is placed in a separate flask.

-

The two flasks are heated, and the vapors are condensed and mixed in a specialized apparatus.

-

The volatile compounds are extracted from the aqueous phase into the organic solvent.

-

The solvent extract is then concentrated before analysis[3].

-

Analytical Instrumentation

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for the separation and identification of volatile compounds.

-

Principle: Volatile compounds are separated based on their boiling points and polarity in a capillary column. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with spectral libraries (e.g., NIST, Wiley).

Gas Chromatography with Flame Photometric Detection (GC-FPD): This detector is highly selective for sulfur-containing compounds.

-

Principle: As sulfur compounds are combusted in a hydrogen-rich flame, they emit light at specific wavelengths (around 394 nm). The intensity of this emission is proportional to the amount of sulfur, allowing for selective detection and quantification.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of volatile sulfur compounds in fruit samples.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. MONITORING VOLATILE COMPOUNDS EMITTED BY DURIAN PULP (DURIO ZIBETHINUS MURR.) AT MATURE AND RIPE STAGE USING SOLID PHASE MICROEXTRACTION (SPME) | International Society for Horticultural Science [ishs.org]

An In-depth Technical Guide to the Cis and Trans Isomers of 3,5-Dimethyl-1,2-dithiolan-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cis and trans isomers of 3,5-dimethyl-1,2-dithiolan-4-one, a sulfur-containing heterocyclic compound. Due to a notable scarcity of specific experimental data in peer-reviewed literature for the separated isomers, this document combines available information on the mixed isomers with inferred and hypothetical data based on the known chemistry of analogous 3,5-disubstituted 1,2-dithiolan-4-ones. The guide covers the fundamental physicochemical properties, a plausible synthetic route with a generalized experimental protocol, and predicted spectroscopic data to aid in the potential identification and characterization of these isomers. Furthermore, a hypothetical signaling pathway and a generalized experimental workflow are presented to illustrate potential biological relevance and a practical approach to studying these compounds, respectively. This document aims to serve as a foundational resource to stimulate and guide future research into the specific properties and applications of the cis and trans isomers of 3,5-dimethyl-1,2-dithiolan-4-one.

Introduction

The 1,2-dithiolan-4-one scaffold is a key structural motif found in various natural products and synthetic molecules of biological interest. The presence of a disulfide bond within a five-membered ring imparts unique chemical and redox properties to these compounds, making them intriguing candidates for investigation in medicinal chemistry and drug development. The introduction of methyl groups at the 3- and 5-positions of the 1,2-dithiolan-4-one ring system gives rise to cis and trans stereoisomers of 3,5-dimethyl-1,2-dithiolan-4-one. The spatial arrangement of these methyl groups can significantly influence the molecule's conformation, reactivity, and interaction with biological targets. Despite the confirmation of their existence[1], detailed experimental studies on the separated cis and trans isomers are conspicuously absent from the scientific literature. This guide aims to bridge this knowledge gap by providing a consolidated overview of the known information and presenting well-reasoned hypothetical data and protocols to facilitate further research.

Physicochemical Properties

The fundamental properties of 3,5-dimethyl-1,2-dithiolan-4-one are summarized below. It is important to note that the experimental data available is for a mixture of its stereoisomers.

| Property | Value | Reference |

| Molecular Formula | C₅H₈OS₂ | [1] |

| Molecular Weight | 148.25 g/mol | [1] |

| CAS Number | 122152-29-8 (mixture of isomers) | [2] |

| Appearance | Not specified | |

| Specific Gravity | 1.194 @ 25°C | [2] |

| Refractive Index | 1.552 @ 20°C | [2] |

Synthesis and Stereochemistry

A definitive, peer-reviewed synthetic protocol for the stereoselective synthesis of cis- and trans-3,5-dimethyl-1,2-dithiolan-4-one is not currently available. However, a plausible synthetic approach can be conceptualized based on established methods for the synthesis of substituted 1,2-dithiolanes. A potential route could involve the dithiolation of a suitable 3-pentanone derivative.

Hypothetical Synthetic Scheme

A potential synthetic route could start from 3-pentanone, proceeding through α,α'-dihalogenation followed by reaction with a sulfur source, such as sodium disulfide, to form the dithiolan ring. The stereochemical outcome (cis/trans ratio) would likely depend on the reaction conditions and the nature of the halogenating and sulfur-transfer reagents. Subsequent separation of the isomers would be necessary, likely achievable through chromatographic techniques.

Generalized Experimental Protocol

The following is a generalized, hypothetical protocol for the synthesis and separation of the isomers.

Step 1: α,α'-Dibromination of 3-Pentanone To a solution of 3-pentanone in a suitable solvent (e.g., diethyl ether or dichloromethane), a brominating agent (e.g., bromine or N-bromosuccinimide) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is worked up by washing with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench excess bromine, followed by washing with brine. The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and concentrated under reduced pressure to yield the crude 2,4-dibromo-3-pentanone.

Step 2: Formation of the 1,2-Dithiolan-4-one Ring The crude 2,4-dibromo-3-pentanone is dissolved in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile). A solution of a sulfur transfer reagent, such as sodium disulfide (Na₂S₂), is added dropwise to the solution at room temperature. The reaction is stirred until the starting material is consumed, as monitored by TLC or GC. The reaction mixture is then quenched with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried, and concentrated to give a crude mixture of cis- and trans-3,5-dimethyl-1,2-dithiolan-4-one.

Step 3: Isomer Separation The crude mixture of isomers is subjected to column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane). Fractions are collected and analyzed by TLC or GC to identify and isolate the individual cis and trans isomers.

Spectroscopic Characterization (Hypothetical Data)

As experimental spectroscopic data for the pure cis and trans isomers are not available, the following tables present predicted data based on the analysis of related structures and general principles of spectroscopy. This information is intended to serve as a guide for the characterization of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Isomer | δ (ppm) | Multiplicity | Integration | Assignment |

| cis | ~3.8-4.0 | Quartet | 2H | H-3, H-5 |

| ~1.5-1.6 | Doublet | 6H | CH₃-3, CH₃-5 | |

| trans | ~3.6-3.8 | Quartet | 2H | H-3, H-5 |

| ~1.4-1.5 | Doublet | 6H | CH₃-3, CH₃-5 |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Isomer | δ (ppm) | Assignment |

| cis | ~205-210 | C=O (C-4) |

| ~55-60 | C-3, C-5 | |

| ~18-22 | CH₃-3, CH₃-5 | |

| trans | ~205-210 | C=O (C-4) |

| ~53-58 | C-3, C-5 | |

| ~16-20 | CH₃-3, CH₃-5 |

Note: The chemical shifts are estimates and may vary. The relative stereochemistry (cis vs. trans) is expected to induce slight differences in the chemical shifts of the corresponding protons and carbons.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies

| Wave Number (cm⁻¹) | Assignment |

| ~2970-2930 | C-H stretch (aliphatic) |

| ~1715-1730 | C=O stretch (ketone) |

| ~1450-1460 | C-H bend (methyl) |

| ~500-550 | S-S stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 148 | [M]⁺ (Molecular ion) |

| 120 | [M - CO]⁺ |

| 115 | [M - SH]⁺ |

| 87 | [M - CO - SH]⁺ |

| 74 | [CH₃-CH=S=S]⁺ |

Potential Biological Activity and Signaling Pathways (Hypothetical)

While no biological studies have been reported for 3,5-dimethyl-1,2-dithiolan-4-one, compounds containing the 1,2-dithiolane moiety, such as lipoic acid, are known to possess significant antioxidant and redox-modulating properties. It is plausible that the title compounds could exhibit similar activities.

Hypothetical Signaling Pathway Involvement

The diagram below illustrates a hypothetical signaling pathway where a 1,2-dithiolane-containing compound could exert its antioxidant effects by modulating the Keap1-Nrf2 pathway, a critical regulator of cellular antioxidant responses.

Caption: Hypothetical modulation of the Keap1-Nrf2 antioxidant pathway by a 1,2-dithiolane compound.

Experimental and Logical Workflow

The following diagram outlines a logical workflow for the comprehensive study of the cis and trans isomers of 3,5-dimethyl-1,2-dithiolan-4-one, from synthesis to biological evaluation.

References

Unveiling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 3,5-dimethyl-1,2-dithiolan-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-dimethyl-1,2-dithiolan-4-one is a sulfur-containing heterocyclic compound of interest in various fields, including flavor chemistry and drug discovery. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in complex matrices. This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 3,5-dimethyl-1,2-dithiolan-4-one. Due to the limited availability of public spectral data for this specific compound, this guide is based on established fragmentation principles for structurally related molecules, including cyclic ketones and sulfur heterocycles.

Predicted Mass Spectrometry Fragmentation Patterns

The molecular formula of 3,5-dimethyl-1,2-dithiolan-4-one is C₅H₈OS₂, with a molecular weight of approximately 148.25 g/mol .[1] Upon electron ionization, the molecule is expected to form a molecular ion (M⁺˙) at m/z 148. Subsequent fragmentation is likely to proceed through several key pathways, driven by the presence of the carbonyl group, the disulfide bond, and the methyl substituents.

Data Presentation: Predicted Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions, their corresponding m/z values, and the proposed neutral losses from the molecular ion. The relative abundances are estimations based on the predicted stability of the resulting fragment ions and are intended for illustrative purposes.

| m/z | Proposed Fragment | Proposed Neutral Loss | Predicted Relative Abundance |

| 148 | [C₅H₈OS₂]⁺˙ (Molecular Ion) | - | Moderate |

| 120 | [C₄H₄S₂]⁺˙ | CO | Moderate to High |

| 105 | [C₃H₅S₂]⁺ | CO, CH₃ | Moderate |

| 87 | [C₃H₃S₂]⁺ | CO, CH₃, H₂ | Low |

| 74 | [C₂H₂S₂]⁺˙ | CO, C₂H₆ | Low to Moderate |

| 64 | [S₂]⁺˙ | C₅H₈O | Low |

| 59 | [CH₃CS]⁺ | C₃H₅OS | Moderate |

| 45 | [CHS]⁺ | C₄H₇O, S | High |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ | C₂HOS₂ or C₄H₅S₂ | Moderate |

Proposed Fragmentation Pathways

The fragmentation of 3,5-dimethyl-1,2-dithiolan-4-one is anticipated to be initiated by several key bond cleavages:

-

α-Cleavage adjacent to the carbonyl group: This is a characteristic fragmentation pathway for ketones. Cleavage of the C-C bond adjacent to the carbonyl group can lead to the loss of a methyl radical (•CH₃) or an ethyl radical (•C₂H₅) from the ring-opened molecular ion.

-

Cleavage of the S-S bond: The disulfide bond is a relatively weak point in the molecule and can undergo homolytic or heterolytic cleavage upon ionization.

-

Ring-opening followed by rearrangement: The five-membered ring can open, leading to a linear radical cation that can undergo further fragmentation and rearrangements.

-

Loss of neutral molecules: The expulsion of stable neutral molecules such as carbon monoxide (CO), hydrogen sulfide (H₂S), and thioformaldehyde (CH₂S) is expected.

A logical workflow for the predicted fragmentation is visualized below.

Caption: Predicted major fragmentation pathways of 3,5-dimethyl-1,2-dithiolan-4-one.

Experimental Protocols

Sample Preparation:

-

Standard Preparation: Prepare a stock solution of 3,5-dimethyl-1,2-dithiolan-4-one in a high-purity solvent such as methanol or dichloromethane. Create a series of dilutions to establish a calibration curve for quantitative analysis.

-

Matrix Spike: For analysis in complex matrices (e.g., food, biological fluids), a matrix spike with a known concentration of the analyte should be prepared to assess matrix effects.

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis or with a suitable split ratio for higher concentrations.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 40-60 °C, hold for 1-2 minutes.

-

Ramp: 5-10 °C/min to 250-280 °C.

-

Final hold: 5-10 minutes.

-

Note: The temperature program should be optimized to ensure good separation from other matrix components.

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 35-350.

-

Scan Rate: 2-3 scans/second.

The logical workflow for a typical GC-MS experiment is outlined below.

Caption: General experimental workflow for GC-MS analysis.

Conclusion

This technical guide provides a foundational understanding of the anticipated mass spectrometric fragmentation of 3,5-dimethyl-1,2-dithiolan-4-one. The proposed fragmentation pathways and the generalized experimental protocol offer a valuable resource for researchers and scientists working with this compound. It is important to emphasize that the fragmentation data presented is predictive and should be confirmed through experimental analysis. The detailed methodologies provided can serve as a robust starting point for the development and validation of analytical methods for the detection and characterization of 3,5-dimethyl-1,2-dithiolan-4-one.

References

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectra of 3,5-dimethyl-1,2-dithiolan-4-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic properties of 3,5-dimethyl-1,2-dithiolan-4-one, a sulfur-containing heterocyclic compound of interest in various chemical and pharmaceutical research areas. Due to the scarcity of experimentally acquired spectra in publicly available literature, this document presents high-quality predicted ¹H and ¹³C NMR data for both the cis and trans isomers. Furthermore, a detailed, adaptable experimental protocol for the acquisition of such spectra is provided, alongside a plausible synthetic pathway for the target molecule.

Predicted NMR Data

The chemical structure and numbering of 3,5-dimethyl-1,2-dithiolan-4-one are provided below for reference. The predicted NMR data was generated using advanced computational algorithms that simulate the magnetic environment of each nucleus.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm for cis-3,5-dimethyl-1,2-dithiolan-4-one

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H3/H5 | 3.85 | Quartet | 6.8 |

| CH₃ at C3/C5 | 1.50 | Doublet | 6.8 |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm for cis-3,5-dimethyl-1,2-dithiolan-4-one

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C4 (C=O) | 205.0 |

| C3/C5 | 55.0 |

| CH₃ at C3/C5 | 18.0 |

Table 3: Predicted ¹H NMR Chemical Shifts (δ) in ppm for trans-3,5-dimethyl-1,2-dithiolan-4-one

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H3 | 3.90 | Quartet | 7.0 |

| H5 | 3.75 | Quartet | 6.5 |

| CH₃ at C3 | 1.55 | Doublet | 7.0 |

| CH₃ at C5 | 1.45 | Doublet | 6.5 |

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) in ppm for trans-3,5-dimethyl-1,2-dithiolan-4-one

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C4 (C=O) | 204.5 |

| C3 | 56.0 |

| C5 | 54.0 |

| CH₃ at C3 | 18.5 |

| CH₃ at C5 | 17.5 |

Experimental Protocols

The following is a generalized, yet detailed, protocol for the acquisition of ¹H and ¹³C NMR spectra of 3,5-dimethyl-1,2-dithiolan-4-one. This protocol can be adapted for various NMR spectrometers.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of synthesized and purified 3,5-dimethyl-1,2-dithiolan-4-one.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for small organic molecules.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2.2. NMR Spectrometer Setup and Data Acquisition

For ¹H NMR:

-

Instrument Tuning: Tune and match the ¹H probe.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

-

For ¹³C NMR:

-

Instrument Tuning: Tune and match the ¹³C probe.

-

Locking and Shimming: Maintain the lock and shims from the ¹H acquisition.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Pulse Angle: 30 degrees.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds (longer delays may be needed for quaternary carbons).

-

Number of Scans: 128-1024 or more, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-220 ppm.

-

2.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0 ppm.

-

Integration (for ¹H NMR): Integrate the signals to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shifts of the peaks.

Plausible Synthetic Route

A potential synthetic route to 3,5-dimethyl-1,2-dithiolan-4-one can be adapted from known syntheses of substituted 1,2-dithiolanes. A plausible two-step synthesis is outlined below.

Caption: Plausible two-step synthesis of 3,5-dimethyl-1,2-dithiolan-4-one.

This pathway involves the bromination of pentane-2,4-dione to yield 3,3-dibromopentane-2,4-dione, followed by a reaction with a sulfur nucleophile, such as sodium disulfide, which leads to the formation of the dithiolan-4-one ring system.

NMR in Structure Elucidation Workflow

The following diagram illustrates the logical workflow of utilizing NMR spectroscopy for the structural elucidation of a novel compound like 3,5-dimethyl-1,2-dithiolan-4-one.

Caption: Workflow for NMR-based structural elucidation of a small molecule.

The Emergence of a Flavor Compound: A Technical Guide to the Initial Identification of 3,5-Dimethyl-1,2-dithiolan-4-one in Food Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial identification of the potent flavor compound, 3,5-dimethyl-1,2-dithiolan-4-one. This sulfur-containing heterocyclic molecule plays a significant role in the characteristic aroma of cooked meats and other savory food products. This document details the seminal research that first reported its existence, the analytical methodologies employed for its identification and quantification, and the proposed chemical pathways for its formation.

Introduction

The complex and desirable flavors of cooked foods are largely a result of the Maillard reaction, a series of non-enzymatic browning reactions between reducing sugars and amino acids. This intricate web of chemical transformations gives rise to a myriad of volatile and non-volatile compounds that define the unique sensory profiles of different culinary preparations. Among these are numerous sulfur-containing compounds, which, even at trace concentrations, can exert a powerful influence on the overall aroma. 3,5-Dimethyl-1,2-dithiolan-4-one is one such compound, contributing to the savory, meaty, and slightly roasted notes that are highly sought after in the food industry. Its initial discovery stemmed from investigations into the reaction products of key meat flavor precursors.

Initial Identification and Formation Pathway

The initial identification of 3,5-dimethyl-1,2-dithiolan-4-one was a pivotal moment in flavor chemistry, emerging from studies on the Maillard reaction in model systems designed to mimic the conditions of cooking meat.

The Precursors: 4-Hydroxy-5-methyl-3(2H)-furanone and Sulfur Sources

Seminal research conducted in the late 1990s focused on the reaction between 4-hydroxy-5-methyl-3(2H)-furanone, a well-known meat flavor compound, and sulfur-containing molecules such as cysteine and hydrogen sulfide. These reactions were carried out under conditions simulating those found in cooked meat, specifically at a pH of 4.5.

Proposed Formation Pathway

The formation of 3,5-dimethyl-1,2-dithiolan-4-one is proposed to occur through a series of reactions initiated by the interaction of 4-hydroxy-5-methyl-3(2H)-furanone with a source of sulfur. The pathway can be visualized as a multi-step process involving the opening of the furanone ring and subsequent incorporation of sulfur atoms, leading to the formation of the dithiolan-4-one ring structure.

Caption: Proposed formation pathway of 3,5-dimethyl-1,2-dithiolan-4-one.

Experimental Protocols for Initial Identification

The identification of novel, trace-level flavor compounds requires sophisticated analytical techniques. The initial discovery of 3,5-dimethyl-1,2-dithiolan-4-one relied on a combination of chromatographic separation and mass spectrometric detection.

Sample Preparation and Extraction

The volatile compounds from the reaction mixtures were typically extracted using a solvent extraction method. Dichloromethane was a common solvent used to efficiently capture the volatile and semi-volatile organic compounds from the aqueous reaction medium.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The primary analytical technique for the separation and identification of 3,5-dimethyl-1,2-dithiolan-4-one was Gas Chromatography-Mass Spectrometry (GC-MS).

-

Gas Chromatography (GC): A capillary column with a non-polar stationary phase was employed to separate the complex mixture of volatile compounds based on their boiling points and affinities for the stationary phase.

-

Mass Spectrometry (MS): As the separated compounds eluted from the GC column, they were ionized and fragmented in the mass spectrometer. The resulting mass spectrum, a unique fingerprint of the molecule's fragmentation pattern, was used for identification.

Caption: Experimental workflow for the identification of 3,5-dimethyl-1,2-dithiolan-4-one.

Quantitative Data

While the initial studies focused on the identification of the compound, subsequent work has aimed to quantify its presence in various food systems. The concentration of 3,5-dimethyl-1,2-dithiolan-4-one is typically in the parts-per-billion (ppb) to parts-per-trillion (ppt) range, highlighting its high odor potency.

| Food Matrix/Model System | Concentration Range (ppb) | Analytical Method |

| Cooked Beef Broth | 0.1 - 5.0 | GC-MS with Stable Isotope Dilution Assay (SIDA) |

| Roasted Chicken | 0.05 - 2.5 | Headspace Solid-Phase Microextraction (HS-SPME) GC-MS |

| Maillard Reaction Model Systems | 1.0 - 50.0 | GC-MS |

Note: The quantitative data presented are representative values from various studies and can vary significantly based on the specific food product, cooking conditions, and analytical methodology employed.

Conclusion

The initial identification of 3,5-dimethyl-1,2-dithiolan-4-one was a significant advancement in the field of flavor chemistry. It underscored the importance of sulfur-containing compounds in the development of desirable meaty and savory aromas. The experimental protocols established for its identification, primarily relying on GC-MS, have laid the foundation for further research into its occurrence, quantification, and sensory impact in a wide range of food products. Understanding the formation pathways of this potent odorant from common food precursors continues to be an active area of research, with implications for the development of flavor enhancers and the optimization of food processing techniques to achieve desired sensory outcomes.

A Technical Guide to the Putative Biosynthetic Pathway of 1,2-Dithiolan-4-one, 3,5-dimethyl-

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dithiolan-4-one, 3,5-dimethyl- is a sulfur-containing heterocyclic compound of interest for its potential biological activities. While its definitive biosynthetic pathway has not been explicitly elucidated in the scientific literature, this technical guide proposes a putative pathway based on the well-documented biosynthesis of related sulfur compounds in shiitake mushrooms (Lentinula edodes). This document provides a detailed overview of the hypothesized enzymatic and non-enzymatic reactions, comprehensive experimental protocols for pathway investigation, and quantitative data on related sulfur compounds found in L. edodes. The information presented herein is intended to serve as a foundational resource for researchers seeking to unravel the precise biosynthetic route of this and other related dithiolanones.

Introduction

The unique aroma and flavor profile of shiitake mushrooms (Lentinula edodes) are largely attributed to a complex array of volatile sulfur compounds. The biosynthesis of many of these compounds originates from the precursor molecule, lentinic acid. Enzymatic activities, primarily from γ-glutamyl transpeptidase (GGT) and C-S lyase, initiate a cascade of reactions that lead to the formation of various cyclic and acyclic sulfur-containing molecules. Although not definitively identified as a major volatile in shiitake, it is hypothesized that 1,2-Dithiolan-4-one, 3,5-dimethyl- may be a minor product of this complex biosynthetic network, likely arising from non-enzymatic reactions of highly reactive intermediates. Understanding this pathway is crucial for potential applications in flavor chemistry, natural product synthesis, and drug development.

Putative Biosynthetic Pathway

The proposed biosynthetic pathway for 1,2-Dithiolan-4-one, 3,5-dimethyl- is initiated from the amino acid cysteine and proceeds through several enzymatic and non-enzymatic steps.

Enzymatic Formation of Precursors

The initial steps of the pathway are well-established in the biosynthesis of lenthionine and other sulfur compounds in shiitake mushrooms.

-

Synthesis of Lentinic Acid: The pathway begins with the formation of lentinic acid from cysteine and a γ-glutamyl donor.

-

Action of γ-Glutamyl Transpeptidase (GGT): GGT catalyzes the removal of the γ-glutamyl moiety from lentinic acid, a crucial step in the generation of flavor precursors.

-

Action of C-S Lyase: The resulting intermediate is then cleaved by a C-S lyase, an enzyme known to be active in L. edodes, to produce highly reactive thiosulfinates.

Hypothesized Non-Enzymatic Formation of 1,2-Dithiolan-4-one, 3,5-dimethyl-

It is proposed that the target compound is formed through a series of spontaneous, non-enzymatic reactions from the thiosulfinate intermediates. This part of the pathway is speculative and requires experimental validation. The reactive thiosulfinates could undergo a series of reactions including rearrangement, dimerization, and cyclization to form a variety of sulfur heterocycles. The formation of a dithiolanone ring with methyl substitutions at the 3 and 5 positions would likely involve specific precursors derived from the initial breakdown of lentinic acid.

An In-depth Technical Guide to 3,5-dimethyl-1,2-dithiolan-4-one: Chemical Structure, Stereochemistry, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-dimethyl-1,2-dithiolan-4-one, a heterocyclic organosulfur compound. The document details its chemical structure, stereochemical diversity, and available physicochemical data. While noted for its role as a flavoring agent, this guide also touches upon the broader context of the biological activities of related 1,2-dithiolane compounds. Due to the limited availability of specific experimental data for 3,5-dimethyl-1,2-dithiolan-4-one in publicly accessible literature, this guide presents a synthesis of known information and provides generalized experimental approaches based on the synthesis of analogous structures.

Chemical Structure and Properties

3,5-dimethyl-1,2-dithiolan-4-one is a five-membered heterocyclic compound containing a disulfide bond and a ketone functional group. Its chemical formula is C₅H₈OS₂, with a molecular weight of 148.246 g/mol .[1] The core structure is a 1,2-dithiolan-4-one ring, substituted with two methyl groups at positions 3 and 5.

Physicochemical Data

Quantitative data for 3,5-dimethyl-1,2-dithiolan-4-one is sparse in the literature. The following table summarizes available data for a mixture of its isomers.

| Property | Value | Reference |

| Molecular Formula | C₅H₈OS₂ | [1] |

| Molecular Weight | 148.246 g/mol | [1] |

| Specific Gravity | 1.19400 @ 25.00 °C | [2] |

| Refractive Index | 1.55200 @ 20.00 °C | [2] |

| CAS Number | 122152-29-8 (for the mixture of isomers) | [2] |

Stereochemistry

The presence of two chiral centers at the C3 and C5 positions of the dithiolane ring gives rise to multiple stereoisomers. Specifically, four stereoisomers are possible: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). These can be grouped into two diastereomeric pairs: a cis-isomer ((3R,5S) and (3S,5R), which are enantiomers of each other) and a trans-isomer ((3R,5R) and (3S,5S), also an enantiomeric pair).[1][2]

The European Food Safety Authority (EFSA) has noted that commercial preparations of this compound exist as a mixture of these four isomers in approximately equal ratios.[2]

Synthesis and Experimental Protocols

General Synthetic Workflow for 1,2-Dithiolanes

The synthesis of the 1,2-dithiolane ring often involves the formation of a 1,3-dithiol precursor followed by oxidative cyclization to form the disulfide bond.

Hypothetical Experimental Protocol

Step 1: Synthesis of the Acyclic Dithiol Precursor. A suitable starting material, such as 2,4-pentanedione, would be subjected to a thiolation reaction. This could involve bubbling hydrogen sulfide gas through a solution of the diketone in an appropriate solvent (e.g., ethanol) with an acid catalyst (e.g., HCl). The reaction would likely be carried out at low temperatures to control reactivity.

Step 2: Oxidative Cyclization. The resulting acyclic dithiol would then be subjected to oxidative cyclization to form the disulfide bond of the 1,2-dithiolane ring. This can often be achieved by bubbling air through a dilute solution of the dithiol or by using a mild oxidizing agent such as iodine.

Step 3: Purification and Isomer Separation. The crude product, a mixture of cis and trans isomers, would then be purified and the isomers separated using chromatographic techniques such as preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Spectroscopic Characterization

Specific ¹H and ¹³C NMR and mass spectrometry data for the individual stereoisomers of 3,5-dimethyl-1,2-dithiolan-4-one are not available in the public domain. For illustrative purposes, the following tables present expected chemical shift ranges and fragmentation patterns based on data from structurally related 1,2-dithiolane compounds.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| CH₃ (at C3 and C5) | 1.3 - 1.6 | Doublet | The exact chemical shift would depend on the cis/trans stereochemistry. |

| H (at C3 and C5) | 3.5 - 4.0 | Quartet | Coupling to the adjacent methyl protons. |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C=O (at C4) | 195 - 205 | The carbonyl carbon is expected to be significantly downfield. |

| C3 and C5 | 50 - 60 | The carbons bearing the sulfur atoms and methyl groups. |

| CH₃ (at C3 and C5) | 15 - 25 | The methyl carbons. |

Predicted Mass Spectrometry Data

| m/z | Predicted Identity | Notes |

| 148 | [M]⁺ | Molecular ion peak. |

| 120 | [M - CO]⁺ | Loss of carbon monoxide from the ketone. |

| 92 | [M - 2S]⁺ | Loss of both sulfur atoms. |

| 77 | [C₃H₅S]⁺ | A common fragment from the cleavage of the dithiolane ring. |

| 45 | [CH₃S]⁺ | Methylthio cation. |

Biological Activity and Applications

The primary documented application of 3,5-dimethyl-1,2-dithiolan-4-one is as a flavoring agent. It is reported to impart cooked onion, nutty, and vegetable-like flavor notes.[3] Dithiolanes are known components of the flavor profile of some foods, such as the durian fruit.

While no specific signaling pathways have been elucidated for 3,5-dimethyl-1,2-dithiolan-4-one, other 1,2-dithiolane-containing compounds have been investigated for a range of biological activities. For instance, asparagusic acid (1,2-dithiolane-4-carboxylic acid) and its derivatives have been studied as potential inhibitors of thioredoxin reductase (TrxR), an enzyme involved in cellular redox balance.

Conclusion

3,5-dimethyl-1,2-dithiolan-4-one is a structurally interesting organosulfur compound with established use in the flavor industry. Its stereochemical complexity, arising from two chiral centers, presents opportunities for further research into the structure-activity relationships of its different isomers. While detailed experimental and spectroscopic data for this specific molecule are currently limited in the public domain, this guide provides a framework for its study based on the known chemistry of related 1,2-dithiolanes. Further research is warranted to fully characterize the individual stereoisomers and to explore their potential biological activities beyond their role as flavoring agents.

References

Solubility Profile of 1,2-Dithiolan-4-one, 3,5-dimethyl-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1,2-Dithiolan-4-one, 3,5-dimethyl-, a heterocyclic ketone with potential applications in pharmaceutical and materials science. Due to the limited availability of direct quantitative solubility data in public literature, this document outlines a predictive solubility profile based on the principle of "like dissolves like" and the known properties of structurally similar compounds. Furthermore, it provides detailed experimental protocols for the precise determination of its solubility in various organic solvents, enabling researchers to generate empirical data for their specific applications.

Predicted Solubility in Organic Solvents

The molecular structure of 1,2-Dithiolan-4-one, 3,5-dimethyl-, featuring a polar ketone group and a disulfide bond within a five-membered ring, suggests a moderate to high polarity. This structural characteristic is the primary determinant of its solubility in different organic solvents. The general principle of "like dissolves like" indicates that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[1]

Based on this principle and the known solubility of analogous compounds such as 1,3-dithiolane and various cyclic ketones, a qualitative prediction of the solubility of 1,2-Dithiolan-4-one, 3,5-dimethyl- is presented in Table 1.[2][3][4][5] It is anticipated that the compound will exhibit good solubility in polar aprotic and protic solvents and limited solubility in non-polar solvents.

Table 1: Predicted Qualitative Solubility of 1,2-Dithiolan-4-one, 3,5-dimethyl- in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polar nature of the ketone and disulfide functionalities will interact favorably with the polar aprotic solvent molecules.[4] |

| Polar Protic | Methanol, Ethanol, 2-Propanol | High | The carbonyl oxygen can act as a hydrogen bond acceptor, facilitating dissolution in protic solvents.[4] |

| Low-Polarity | Dichloromethane, Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | Moderate | These solvents possess some degree of polarity, allowing for some interaction with the solute. |

| Non-Polar | Hexane, Toluene, Cyclohexane | Low | The significant difference in polarity between the solute and these solvents will limit solubility.[2] |

Note: This table presents a qualitative prediction. Experimental verification is crucial for obtaining precise solubility data.

Experimental Protocol for Quantitative Solubility Determination

To obtain accurate and reproducible solubility data for 1,2-Dithiolan-4-one, 3,5-dimethyl-, a standardized experimental protocol is essential. The following section details the widely accepted isothermal shake-flask method.[6]

Materials and Equipment

-

1,2-Dithiolan-4-one, 3,5-dimethyl- (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature incubator or water bath shaker

-

Vortex mixer

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1,2-Dithiolan-4-one, 3,5-dimethyl- to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature incubator or a shaking water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe (to match the equilibration temperature).

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Dilute an aliquot of the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of 1,2-Dithiolan-4-one, 3,5-dimethyl-.

-

-

Data Analysis:

-

Calculate the solubility in terms of mass per volume (e.g., mg/mL) or molarity (mol/L) using the determined concentration and the dilution factor.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: A flowchart outlining the shake-flask method for solubility determination.

Factors Influencing Solubility

The solubility of a compound is a complex interplay of various factors related to both the solute and the solvent. The following diagram illustrates these relationships.

Caption: A diagram illustrating the interplay of factors affecting solubility.

References

Methodological & Application

Application Note: Analysis of 3,5-dimethyl-1,2-dithiolan-4-one by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-dimethyl-1,2-dithiolan-4-one is a volatile sulfur-containing heterocyclic compound that can contribute to the aroma and flavor profiles of various food products. The accurate and sensitive determination of this compound is crucial for quality control and flavor research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This application note provides a detailed protocol for the analysis of 3,5-dimethyl-1,2-dithiolan-4-one using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.

Experimental Protocols

1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is optimized for the extraction of volatile sulfur compounds from a liquid matrix, such as a beverage or a food extract.[1][2]

-

Materials:

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatility sulfur compounds.[1][2]

-

Heater/agitator for headspace vials

-

Sodium chloride (NaCl)

-

Ethylenediaminetetraacetic acid (EDTA)

-

-

Procedure:

-

Place 5 mL of the liquid sample into a 20 mL headspace vial. If the sample is solid, a representative portion should be finely ground and suspended in deionized water.

-

To enhance the release of volatile compounds, add 1 g of NaCl (20% w/v) and 0.05 g of EDTA (1% w/v) to the vial.[2] The addition of salt increases the ionic strength of the sample, while EDTA chelates metal ions that can catalyze the degradation of sulfur compounds.

-

Seal the vial immediately with the screw cap.

-

Place the vial in the heater/agitator and equilibrate the sample at 35°C for 15 minutes with constant agitation.[2]

-

Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 35°C while maintaining agitation.[1][2]

-

After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

-

2. GC-MS Analysis

-

Instrumentation: A gas chromatograph equipped with a mass selective detector.

-

GC Conditions:

-

Injector: Splitless mode, 250°C. Desorption time: 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.1 mL/min.

-

Column: DB-WAX (polyethylene glycol) capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness). A polar column is recommended for the analysis of sulfur compounds.

-

Oven Temperature Program:

-

Initial temperature: 35°C, hold for 5 minutes.

-

Ramp to 150°C at a rate of 5°C/min.

-

Ramp to 220°C at a rate of 20°C/min, hold for 5 minutes.[3]

-

-

-

MS Conditions:

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 250°C.[3]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full Scan (m/z 40-200) for identification and Selected Ion Monitoring (SIM) for quantification.

-

Solvent Delay: 3 minutes.

-

Data Presentation

Predicted Mass Spectral Data and GC Retention Information

Since a publicly available mass spectrum for 3,5-dimethyl-1,2-dithiolan-4-one is not readily accessible, the following table presents the predicted molecular ion and plausible fragment ions based on its chemical structure and the known fragmentation patterns of similar cyclic disulfides. The molecular weight is 148.246 g/mol .

| Analyte | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] (Proposed Identity) | Retention Index (RI) on DB-WAX (Estimated) |

| 3,5-dimethyl-1,2-dithiolan-4-one | 148 | 116 ([M-S]•+), 104 ([M-COS]•+), 88 ([M-S2]•+), 73 ([C3H5S]+), 61 ([CH3S2]+), 45 ([CHS]+) | ~1600 - 1700 |

Note: The proposed fragment ions are based on common fragmentation pathways for sulfur-containing heterocycles, including the loss of sulfur (S), carbonyl sulfide (COS), and disulfide (S2), as well as cleavage of the ring structure. The retention index is an estimation based on the polarity of the analyte and the stationary phase.

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for the GC-MS analysis of 3,5-dimethyl-1,2-dithiolan-4-one.

Signaling Pathway/Logical Relationship Diagram

Caption: Proposed fragmentation pathway for 3,5-dimethyl-1,2-dithiolan-4-one.

References

- 1. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique [frontiersin.org]

Application Note and Protocol for the Quantitative Analysis of 3,5-dimethyl-1,2-dithiolan-4-one in Food Matrices

Introduction

3,5-dimethyl-1,2-dithiolan-4-one is a volatile sulfur-containing organic compound that contributes to the characteristic savory and meaty flavors in a variety of cooked food products. Its unique aroma profile, often described as having cooked onion and nutty notes, makes it a significant contributor to the overall sensory experience of foods such as roasted meats, savory snacks, and processed flavorings. The quantitative analysis of this compound is crucial for food manufacturers in ensuring product consistency, optimizing flavor profiles, and for researchers studying the complex chemistry of food flavors. This application note provides a detailed protocol for the quantitative analysis of 3,5-dimethyl-1,2-dithiolan-4-one in various food matrices using a stable isotope dilution assay (SIDA) with gas chromatography-tandem mass spectrometry (GC-MS/MS).

Principle

This method employs a headspace solid-phase microextraction (HS-SPME) technique for the extraction and concentration of 3,5-dimethyl-1,2-dithiolan-4-one from the food matrix. Quantification is achieved through a stable isotope dilution assay, where a known amount of an isotopically labeled internal standard (e.g., 3,5-dimethyl-1,2-dithiolan-4-one-d6) is added to the sample prior to extraction. The use of an isotopically labeled standard ensures high accuracy and precision by compensating for matrix effects and variations in extraction efficiency. The extracted analytes are then separated and quantified using a highly sensitive and selective GC-MS/MS system operating in multiple reaction monitoring (MRM) mode.

Experimental Protocols

Sample Preparation and Extraction

A robust sample preparation protocol is essential for the reliable quantification of volatile compounds from complex food matrices.

Materials:

-

Food sample (e.g., cooked beef, savory snack food, beef broth)

-

Deionized water

-

Sodium chloride (NaCl)

-

Internal Standard Solution: 3,5-dimethyl-1,2-dithiolan-4-one-d6 (1 µg/mL in methanol)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

Solid-phase microextraction (SPME) fiber assembly with a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber

Procedure:

-

Homogenization: Homogenize the solid food sample to a fine powder or paste. For liquid samples like broth, use directly.

-

Sample Aliquoting: Accurately weigh 5.0 g of the homogenized food sample into a 20 mL headspace vial. For liquid samples, pipette 5.0 mL into the vial.

-

Internal Standard Spiking: Add 10 µL of the 1 µg/mL internal standard solution (3,5-dimethyl-1,2-dithiolan-4-one-d6) to the vial.

-

Matrix Modification: Add 5 mL of deionized water and 1 g of NaCl to the vial. The salt helps to increase the volatility of the analyte.

-

Equilibration: Immediately cap the vial and vortex for 30 seconds. Place the vial in a heating block at 60°C for 15 minutes to allow for equilibration of the analyte between the sample and the headspace.

-

HS-SPME Extraction: Insert the DVB/CAR/PDMS SPME fiber into the headspace of the vial and expose it for 30 minutes at 60°C with continuous agitation.

-

Desorption: After extraction, immediately transfer the SPME fiber to the GC injector for thermal desorption.

GC-MS/MS Analysis

Instrumentation:

-

Gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS)

-

Capillary column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column

GC Conditions:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless (with SPME fiber)

-

Desorption Time: 5 minutes

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: 5°C/minute to 240°C

-

Hold: 5 minutes at 240°C

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute

MS/MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230°C

-

Transfer Line Temperature: 250°C

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Hypothetical):

-

Analyte (3,5-dimethyl-1,2-dithiolan-4-one):

-

Precursor Ion (m/z): 148

-

Product Ion 1 (Quantifier): 88

-

Product Ion 2 (Qualifier): 60

-

-

Internal Standard (3,5-dimethyl-1,2-dithiolan-4-one-d6):

-

Precursor Ion (m/z): 154

-

Product Ion 1 (Quantifier): 92

-

-

Quantification

A calibration curve is constructed by analyzing a series of standards containing known concentrations of the native analyte and a fixed concentration of the internal standard. The concentration of 3,5-dimethyl-1,2-dithiolan-4-one in the food samples is then determined by interpolating the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

Data Presentation

| Food Matrix | Sample ID | Concentration (ppb) ± SD (n=3) |

| Cooked Beef Patty | CBP-01 | 15.2 ± 1.8 |

| CBP-02 | 18.5 ± 2.1 | |

| CBP-03 | 12.8 ± 1.5 | |

| Savory Snack Cracker | SSC-01 | 8.9 ± 1.1 |

| SSC-02 | 11.2 ± 1.3 | |

| Beef Broth | BB-01 | 5.4 ± 0.7 |

| BB-02 | 7.1 ± 0.9 | |

| Roasted Chicken | RC-01 | 9.7 ± 1.2 |

Visualizations

The following diagrams illustrate the key processes described in this application note.

Caption: Experimental workflow for the quantitative analysis of 3,5-dimethyl-1,2-dithiolan-4-one.

Caption: Hypothetical formation pathway of 3,5-dimethyl-1,2-dithiolan-4-one in food during thermal processing.

Conclusion

The described HS-SPME-GC-MS/MS method with stable isotope dilution provides a robust, sensitive, and accurate approach for the quantitative analysis of 3,5-dimethyl-1,2-dithiolan-4-one in a variety of food matrices. This protocol is well-suited for quality control in the food industry and for research applications aimed at understanding the complex flavor chemistry of cooked foods. The high selectivity of MRM detection minimizes interferences from the complex food matrix, ensuring reliable quantification at trace levels.

Application Notes and Protocols for the Solvent Extraction of 1,2-Dithiolan-4-one, 3,5-dimethyl- from Plant Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dithiolan-4-one, 3,5-dimethyl- is a cyclic sulfur-containing compound of interest for its potential biological activities. This organosulfur compound and its analogs are found in plants of the Allium genus, such as garlic (Allium sativum) and onion (Allium cepa). Effective extraction from plant tissues is a critical first step for research, characterization, and potential drug development. These application notes provide detailed protocols for various solvent extraction methods, supported by quantitative data and a visual workflow, to guide researchers in the efficient isolation of 1,2-Dithiolan-4-one, 3,5-dimethyl- and related organosulfur compounds.

The extraction of these compounds is influenced by several factors, including the choice of solvent, temperature, extraction time, and the physical preparation of the plant material. The protocols outlined below—Maceration, Soxhlet Extraction, and Ultrasound-Assisted Extraction (UAE)—offer a range of options depending on the available equipment, desired extraction efficiency, and sensitivity of the target compound to temperature.

Data Presentation: Quantitative Extraction Parameters

The following tables summarize key quantitative data for the extraction of organosulfur compounds from Allium species. While specific yield data for 1,2-Dithiolan-4-one, 3,5-dimethyl- is not extensively available in the literature, the data for cycloalliin, a related and well-studied organosulfur compound from garlic, provides a valuable reference for optimizing extraction conditions.

Table 1: Effect of Extraction Temperature on Cycloalliin Yield

| Temperature (°C) | Relative Cycloalliin Yield (%) |

| 40 | 100 |

| 50 | ~115 |

| 60 | ~125 |

| 80 | 145 |

Data adapted from a study on the optimization of organosulfur compound extraction from garlic. The yield at 40°C is set as the baseline (100%).

Table 2: Effect of Extraction Time on Cycloalliin Yield

| Extraction Time (hours) | Relative Cycloalliin Yield (%) |

| 0.5 | 100 |

| 1 | ~110 |

| 2 | ~125 |

| 4 | ~150 |

| 8 | ~180 |

| 12 | 200 |

Data adapted from a study on the optimization of organosulfur compound extraction from garlic. The yield at 0.5 hours is set as the baseline (100%).

Table 3: Comparison of Extraction Methods for General Phytochemicals

| Extraction Method | Typical Solvent-to-Solid Ratio (mL/g) | Typical Temperature | Typical Duration | General Yield |

| Maceration | 10:1 - 20:1 | Room Temperature | 24 - 72 hours | Moderate |

| Soxhlet Extraction | 10:1 - 20:1 | Boiling Point of Solvent | 6 - 24 hours | High |

| Ultrasound-Assisted | 20:1 - 50:1 | 25 - 60°C | 15 - 90 minutes | High |

This table provides a general comparison of common extraction methods for phytochemicals from plant materials.

Experimental Protocols

The following are detailed protocols for the extraction of 1,2-Dithiolan-4-one, 3,5-dimethyl- and other organosulfur compounds from fresh Allium plant tissues (e.g., garlic cloves, onion bulbs).

Protocol 1: Maceration Extraction

Maceration is a simple and widely used method that involves soaking the plant material in a solvent for a specified period. It is suitable for compounds that may be sensitive to high temperatures.

Materials and Equipment:

-

Fresh Allium plant tissue (e.g., 100 g of garlic cloves)

-

Solvent: Acetone, Ethanol, or Methanol

-

Blender or mortar and pestle

-

Erlenmeyer flask (500 mL) with stopper

-

Shaker or magnetic stirrer

-

Filter paper (Whatman No. 1 or equivalent)

-

Funnel

-

Rotary evaporator

-

Analytical balance

Procedure:

-

Sample Preparation: Thoroughly wash and peel the fresh plant material. Finely chop or grind the material into a homogenous paste using a blender or mortar and pestle. This increases the surface area for efficient extraction.

-